5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2092163-99-8
VCID: VC4783705
InChI: InChI=1S/C8H6ClN3O3/c9-2-4-1-6(13)12-7(11-4)5(3-10-12)8(14)15/h1,3,10H,2H2,(H,14,15)
SMILES: C1=C(N=C2C(=CNN2C1=O)C(=O)O)CCl
Molecular Formula: C8H6ClN3O3
Molecular Weight: 227.6

5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS No.: 2092163-99-8

Cat. No.: VC4783705

Molecular Formula: C8H6ClN3O3

Molecular Weight: 227.6

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 2092163-99-8

Specification

CAS No. 2092163-99-8
Molecular Formula C8H6ClN3O3
Molecular Weight 227.6
IUPAC Name 5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChI InChI=1S/C8H6ClN3O3/c9-2-4-1-6(13)12-7(11-4)5(3-10-12)8(14)15/h1,3,10H,2H2,(H,14,15)
Standard InChI Key ZFGBPBSOSANMOB-UHFFFAOYSA-N
SMILES C1=C(N=C2C(=CNN2C1=O)C(=O)O)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

The compound has a molecular formula of C8H6ClN3O3\text{C}_8\text{H}_6\text{ClN}_3\text{O}_3 and a molecular weight of 227.6 g/mol. Its IUPAC name, 5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, reflects its fused bicyclic structure (Figure 1). Key features include:

  • A pyrazolo[1,5-a]pyrimidine core with a hydroxyl group at position 7.

  • A chloromethyl substituent at position 5.

  • A carboxylic acid group at position 3 .

The planar arrangement of non-hydrogen atoms, as confirmed by X-ray crystallography in related derivatives, facilitates interactions with biological targets .

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS No.2092163-99-8
Molecular FormulaC8H6ClN3O3\text{C}_8\text{H}_6\text{ClN}_3\text{O}_3
Molecular Weight227.6 g/mol
SMILESC1=C(N=C2C(=CNN2C1=O)C(=O)O)CCl
SolubilityNot fully characterized

Synthesis and Chemical Transformations

Synthetic Routes

The synthesis typically involves cyclocondensation reactions between 5-amino-3-hetarylpyrazoles and malonic acid derivatives. A common protocol includes:

  • Cyclization: Reaction of 5-amino-3-hetarylpyrazole with malonic acid under acidic conditions.

  • Chloromethylation: Introduction of the chloromethyl group using phosphorus oxychloride (POCl3\text{POCl}_3) .

  • Purification: Crystallization from ethyl acetate or ethanol .

Key Reaction Steps:

5-Amino-3-hetarylpyrazole+Malonic acidΔPyrazolo[1,5-a]pyrimidine intermediatePOCl35-(Chloromethyl) derivative\text{5-Amino-3-hetarylpyrazole} + \text{Malonic acid} \xrightarrow{\Delta} \text{Pyrazolo[1,5-a]pyrimidine intermediate} \xrightarrow{\text{POCl}_3} \text{5-(Chloromethyl) derivative}

Derivative Synthesis

The chloromethyl group enables further functionalization:

  • Nucleophilic substitution: Replacement of chloride with amines or thiols.

  • Esterification: Conversion of the carboxylic acid to esters for improved bioavailability .

Structural and Computational Analysis

Crystallographic Insights

X-ray studies of analogs reveal:

  • Planarity: Non-hydrogen atoms exhibit minimal deviation (RMSD = 0.011 Å), promoting π-π stacking in biological systems .

  • Hydrogen bonding: Weak C–H⋯N interactions form infinite sheets in the crystal lattice .

Computational Predictions

  • LogP: Estimated at 0.74, indicating moderate lipophilicity .

  • TPSA: 67.49 Ų, suggesting high polarity due to multiple hydrogen bond acceptors .

Biological Activities and Mechanisms

Anti-Tumor Activity

The compound’s derivatives inhibit B-Raf kinase (IC50_{50} = 0.65–18 μM), a key target in melanoma and colorectal cancer. Mechanistically, they disrupt the Raf-MEK-ERK signaling pathway, inducing apoptosis in cancer cells .

Enzyme Inhibition

  • AMP-activated protein kinase (AMPK): Inhibition alters cellular energy homeostasis, showing potential in metabolic disorders.

  • HIV Reverse Transcriptase: Derivatives exhibit RNase H inhibition (EC50_{50} = 10 μM), highlighting antiviral applications.

TargetActivity (IC50_{50}/EC50_{50})ApplicationSource
B-Raf kinase0.65–18 μMAnti-cancer
AMPKNot specifiedMetabolic disorders
HIV RNase H10 μMAntiviral

Applications in Drug Development

Pharmacophore Design

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry due to:

  • Structural rigidity: Enhances binding specificity.

  • Diverse substitutions: Allows tuning of pharmacokinetic properties .

Case Studies

  • Anti-Cancer Agents: Derivatives like Dorsomorphin (AMPK inhibitor) are in clinical trials .

  • Antivirals: Presatovir, a pyrazolo[1,5-a]pyrimidine derivative, targets respiratory syncytial virus .

Future Directions and Challenges

Research Priorities

  • Synthetic Optimization: Develop greener protocols (e.g., solvent-free reactions) .

  • Targeted Delivery: Explore nanoparticle formulations to enhance bioavailability .

Regulatory Considerations

  • Toxicology Profiles: Comprehensive in vivo studies are needed to assess long-term safety .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator